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CAS No.: 1007207-67-1

Cat. No.: S548364

Izorlisib (also known as MEN1611, CH5132799) is a potent and orally available small-molecule
inhibitor targeting the class I phosphatidylinositol-3-kinase (PI3K) family, with a distinct selectivity profile
[1] [2]. Its primary mechanism involves blocking the PI3K/AKT/mTOR signaling pathway, which is
frequently dysregulated in cancer and governs crucial cellular processes like survival, proliferation, and

metabolism [2].

The table below summarizes the key quantitative activity data for Izorlisib against various PI3K isoforms

and mTOR:

. Gene | Source Assay
Target Protein Mean ICso (nM) Potency (pICso)* o
Common Name Description
PI3K pl10-alpha PIK3CA 14 7.85 Inhibition of

PI3Kalpha [3]

PI3K p110- PIK3CG 36 7.44 Inhibition of
gamma PI3Kgamma [3]
PI3K p110-beta PIK3CB 120 6.92 Inhibition of

P13Kbeta [3]

PI3K p110-delta PIK3CD 120 - 500 6.3-6.92 Inhibition of
PI3Kdelta [3]
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Target Protein

mTOR

PI3KC2beta

PI3K Class 3

(Vps34)

PI3KC2alpha

Gene /

Common Name

mTOR

PI3KC2pB

PIK3C3

PISKC2a

Mean ICso (nM)

Information not in

sources

5300

>10,000

>10,000

Potency (pICso)*

Information not in

sources

5.28

<5

<5

Source Assay
Description

Inhibition of
PISKC2beta [3]

Inhibition of Vps34
[3]

Inhibition of
PI3KC2alpha [3]

*plCso is the negative log of the ICso, meaning a higher value indicates greater potency.

Mechanism of Action and Signaling Pathway

Izorlisib functions as an ATP-competitive inhibitor that binds to the kinase domain of class I PI3K catalytic

subunits [2]. The following diagram illustrates the signaling pathway it modulates.
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Izorlisib inhibits the PIBK/AKT/mTOR pathway, crucial for cell growth and survival.
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As shown above, Izerlisib directly inhibits Class I PI3K (particularly the p110a subunit), preventing the
conversion of PIP2 to PIP3. This inhibits downstream AKT and mTOR signaling, ultimately blocking

processes like cell survival and proliferation that are often hyperactive in cancer [2].
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Key Experimental Findings & Context

¢ Isoform Selectivity: The data shows that Izorlisib is most potent against the p110a isoform (ICso
=14 nM), which is frequently mutated in various cancers [3]. This selective profile is strategically
important for targeting specific cancer dependencies while potentially minimizing off-target effects.

e Cellular Mechanism: Under normal conditions, Class | PI3Ks are activated by cell surface receptors
(like RTKs). The p85 regulatory subunit binds to phosphorylated tyrosines on activated receptors,
relieving its inhibitory hold on the p110 catalytic subunit. 1zorlisib acts by directly inhibiting the
activated p110 catalytic subunit, thus halting the signal transduction [2].

¢ Therapeutic Implication: By preferentially targeting p110a, Izorlisib is designed to combat tumors
driven by aberrations in the PIK3CA gene or upstream activators of this pathway [2].

Experimental Methodology Overview

The search results confirm that the primary source of the quantitative data is a 2011 publication in
Bioorganic and Medicinal Chemistry Letters [3]. However, the detailed step-by-step experimental protocols

for the assays are not provided in the publicly available summaries.

Based on standard practices in the field for generating such data [2], the key methodologies likely involved:

e Enzyme Inhibition Assays: These are in vitro biochemical assays that measure a compound's ability
to directly inhibit the kinase activity of purified PI3K isoforms. The ICso values are typically determined
by monitoring the conversion of a substrate (like PIP2) in the presence of varying concentrations of
Izorlisib.

e Cellular Assays: While not detailed in these results, the full characterization of 1zorlisib would likely
include cellular assays to confirm target engagement and functional effects, such as measuring the
inhibition of phosphorylation of downstream proteins like AKT in cancer cell lines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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